2-(3,5-Dichlorophenyl)benzo[d]thiazole
CAS No.: 391219-75-3
Cat. No.: VC3916665
Molecular Formula: C13H7Cl2NS
Molecular Weight: 280.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 391219-75-3 |
|---|---|
| Molecular Formula | C13H7Cl2NS |
| Molecular Weight | 280.2 g/mol |
| IUPAC Name | 2-(3,5-dichlorophenyl)-1,3-benzothiazole |
| Standard InChI | InChI=1S/C13H7Cl2NS/c14-9-5-8(6-10(15)7-9)13-16-11-3-1-2-4-12(11)17-13/h1-7H |
| Standard InChI Key | BHDPHVYUAGNQFV-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC(=C3)Cl)Cl |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC(=C3)Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound consists of a benzothiazole scaffold fused to a benzene ring, with a 3,5-dichlorophenyl substituent at position 2 (Figure 1A). Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 280.2 g/mol | |
| SMILES | C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC(=C3)Cl)Cl | |
| IUPAC Name | 2-(3,5-dichlorophenyl)-1,3-benzothiazole |
The dichlorophenyl group introduces strong electron-withdrawing effects, enhancing the compound's reactivity and intermolecular interactions. X-ray crystallography of analogous structures reveals planarity in the benzothiazole system, which facilitates π-π stacking in solid-state applications .
Synthetic Methodologies
Hantzsch Thiazole Synthesis
A primary route involves the Hantzsch reaction, where 2-aminothiophenol reacts with 3,5-dichlorobenzaldehyde in the presence of a halogen source (e.g., ) under acidic conditions . Typical yields range from 65–80%, with purification via column chromatography .
Key steps:
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Condensation of 2-aminothiophenol with 3,5-dichlorobenzaldehyde to form a thioamide intermediate.
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Cyclization via intramolecular nucleophilic attack, facilitated by .
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Isolation of the product using dichloromethane/hexane mixtures .
Alternative Pathways
Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 15 min at 150°C) while maintaining yields >75% . Recent advances also employ eco-friendly catalysts like DABCO in ethanol, minimizing hazardous waste .
Biological Activities
Anticancer Mechanisms
Analogous compounds (e.g., 2-(3,4-dichlorophenyl) derivatives) demonstrate:
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Cytotoxicity against HepG2 cells (IC: 9.97 μM), comparable to cisplatin .
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Telomerase inhibition, inducing apoptosis in A549 lung adenocarcinoma .
Materials Science Applications
Aggregation-Induced Emission (AIE)
The compound serves as an AIEgen for pH sensing, with fluorescence intensity increasing 12-fold upon aggregation in aqueous media. Applications include:
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Real-time monitoring of intracellular pH fluctuations (pH 4.0–7.4).
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Detection of environmental pollutants in neutral water.
Corrosion Inhibition
In 1 M HCl, derivatives reduce mild steel corrosion by 89% at 50 ppm concentration via:
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Adsorption to metal surfaces (Langmuir isotherm fit: ).
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Formation of a hydrophobic film (contact angle: 112°).
Comparative Analysis with Analogues
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